molecular formula C23H48N2O3Sn B12052231 tert-butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate

tert-butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B12052231
M. Wt: 519.3 g/mol
InChI Key: JLZWEXDNLRNRBE-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with various functional groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common approach is to start with a pyrrolidine derivative and introduce the tert-butyl and amino groups through a series of protection and deprotection steps. The tributylstannylmethoxymethyl group can be introduced using stannylation reactions, which often require the use of organotin reagents under inert conditions to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are necessary to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The stannyl group can be oxidized to form corresponding oxides.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the stannyl group may yield stannic oxides, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. The stannyl group can be tagged with radioactive isotopes, allowing for tracking and imaging in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of pharmaceutical compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the stannyl group can participate in coordination chemistry. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a stannyl group.

    tert-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a stannyl group.

    tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate: Similar structure but with a methoxy group instead of a stannyl group.

Uniqueness

The presence of the tributylstannylmethoxymethyl group in tert-butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate makes it unique compared to similar compounds. This group imparts distinct reactivity and functional properties, making it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C23H48N2O3Sn

Molecular Weight

519.3 g/mol

IUPAC Name

tert-butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21N2O3.3C4H9.Sn/c1-10(2,3)16-9(14)13-6-5-11(12,7-13)8-15-4;3*1-3-4-2;/h4-8,12H2,1-3H3;3*1,3-4H2,2H3;

InChI Key

JLZWEXDNLRNRBE-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COCC1(CCN(C1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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